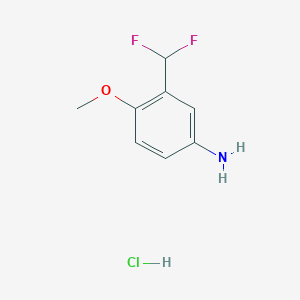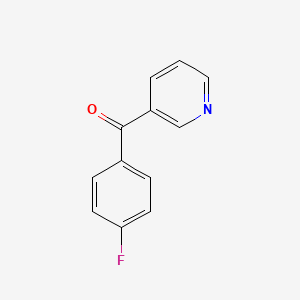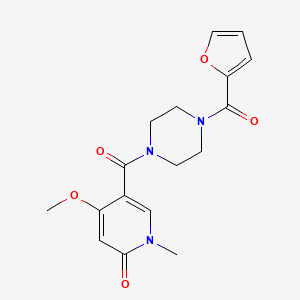
5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one" is a novel chemical entity that appears to be related to a class of compounds that incorporate furan and piperazine moieties. These compounds are of interest due to their potential pharmacological properties. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been synthesized and evaluated for antidepressant and antianxiety activities, showing significant activity in behavioral tests . Similarly, novel furan/thiophene and piperazine-containing bis(1,2,4-triazole) Mannich bases have been synthesized and shown to exhibit fungicidal and herbicidal activities . These studies suggest that the compound may also possess interesting biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic systems such as furan. For example, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation followed by cyclization and a Mannich reaction . Similarly, the synthesis of furan/thiophene and piperazine-containing bis(1,2,4-triazole) Mannich bases involves a Mannich reaction with triazole Schiff bases . These methods could potentially be adapted to synthesize the compound of interest, with careful consideration of the specific substituents and functional groups present in its structure.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, and a piperazine ring, which is a six-membered nitrogen-containing heterocycle. The presence of these heterocycles is significant as they often contribute to the biological activity of the compound. The structural characterization of such compounds is typically achieved using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would be essential in confirming the structure of "this compound" as well.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the functional groups present in its structure. The furan ring is known to undergo reactions typical of aromatic compounds, such as electrophilic substitution, while the piperazine ring can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms. The carbonyl groups present in the compound may also be reactive sites for nucleophilic addition or condensation reactions. The specific chemical reactions that "this compound" can undergo would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical properties such as melting point, solubility, and stability of the compound would be important for its handling and formulation. The chemical properties, including acidity/basicity, reactivity with other functional groups, and susceptibility to hydrolysis or oxidation, would be critical for understanding its behavior in biological systems and its potential as a drug candidate. The compounds related to the one have been characterized by their melting points and solubility, which are important for their identification and purity assessment . Similar analyses would be necessary for "this compound" to fully understand its physical and chemical properties.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Researchers have developed synthetic pathways to create novel derivatives, including those related to the specified compound, with significant emphasis on their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized a range of 1,2,4-triazole derivatives, which exhibited good to moderate antimicrobial activities against various microorganisms, highlighting the compound's role in the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Pharmacological Evaluation
Further pharmacological evaluations have been conducted on derivatives, revealing their potential in treating various conditions. Kumar et al. (2017) synthesized a series of compounds, including those structurally related to the specified compound, and assessed their antidepressant and antianxiety activities. This study demonstrates the therapeutic potential of these derivatives in neurological applications (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c1-18-11-12(14(24-2)10-15(18)21)16(22)19-5-7-20(8-6-19)17(23)13-4-3-9-25-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLUZJGRONQYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

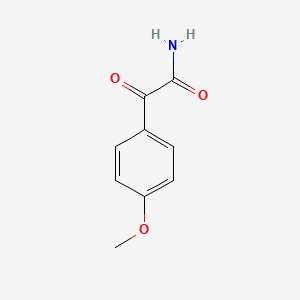
![2-[6-(1-Adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2503573.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503574.png)
![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)
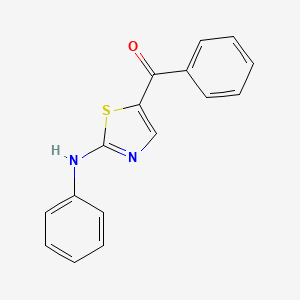
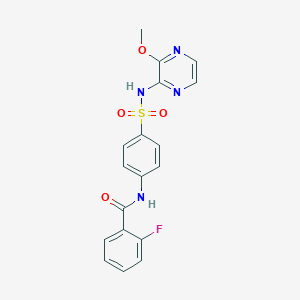

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)
